Cas no 20320-20-1 (1H-1,2,3-Triazole,4-methyl-1-phenyl-)

1H-1,2,3-Triazole,4-methyl-1-phenyl- structure
20320-20-1 structure
Product name:1H-1,2,3-Triazole,4-methyl-1-phenyl-
CAS No:20320-20-1
MF:C9H9N3
MW:159.18786
CID:288518
PubChem ID:281035

1H-1,2,3-Triazole,4-methyl-1-phenyl- Chemical and Physical Properties

Names and Identifiers

    • 1H-1,2,3-Triazole,4-methyl-1-phenyl-
    • 4-methyl-1-phenyltriazole
    • 1-Phenyl-4-methyl-1,2,3-triazol
    • 1-phenyl-4-methyl-1,2,3-triazole
    • 4-Methyl-1-phenyl-1,2,3-triazol
    • 4-Methyl-1-phenyl-1,2,3-triazole
    • 4-Methyl-1-phenyl-1H-[1,2,3]triazol
    • 4-methyl-1-phenyl-1H-[1,2,3]triazole
    • 4-methyl-1-phenyl-1H-1,2,3-triazole
    • AC1L5TMM
    • AC1Q4YJG
    • AG-K-98328
    • AR-1C3200
    • CTK4E3895
    • NSC133516
    • SureCN2629357
    • 1H-1,3-Triazole, 4-methyl-1-phenyl-
    • SCHEMBL2629357
    • 1H-1,2,3-Triazole, 4-methyl-1-phenyl-
    • DTXSID50299886
    • 20320-20-1
    • NSC-133516
    • Inchi: InChI=1S/C9H9N3/c1-8-7-12(11-10-8)9-5-3-2-4-6-9/h2-7H,1H3
    • InChI Key: ZVEGRUJBTSPNES-UHFFFAOYSA-N
    • SMILES: CC1N=NN(C2C=CC=CC=2)C=1

Computed Properties

  • Exact Mass: 159.07977
  • Monoisotopic Mass: 159.079647
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 143
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 30.7

Experimental Properties

  • Density: 1.13
  • Boiling Point: 297.9°Cat760mmHg
  • Flash Point: 134°C
  • Refractive Index: 1.615
  • PSA: 30.71
  • LogP: 1.57570

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